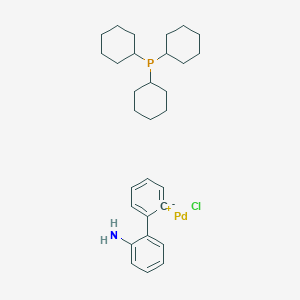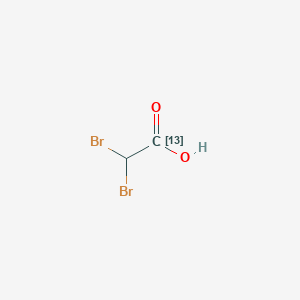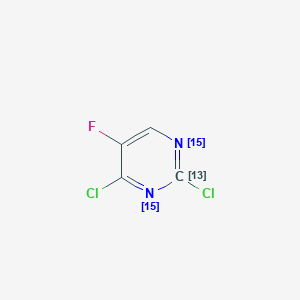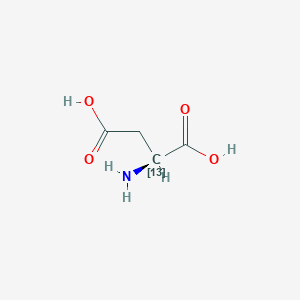
PCy3-Pd-G2 GT capsule
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound PCy3-Pd-G2 GT capsule is a specialized catalyst used in various chemical reactions, particularly in cross-coupling reactions. This compound is known for its efficiency and stability, making it a valuable tool in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PCy3-Pd-G2 GT capsule involves the coordination of a palladium center with a tricyclohexylphosphine ligand and a dendritic ligand (G2). The general synthetic route includes:
Ligand Preparation: The tricyclohexylphosphine ligand is synthesized through the reaction of cyclohexylmagnesium bromide with phosphorus trichloride.
Palladium Complex Formation: The palladium precursor, typically palladium chloride, is reacted with the tricyclohexylphosphine ligand in an inert atmosphere to form the palladium complex.
Dendritic Ligand Attachment: The dendritic ligand (G2) is then attached to the palladium complex under controlled conditions to form the final this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale synthesis of tricyclohexylphosphine and dendritic ligands.
Palladium Complexation: Large-scale reaction of palladium chloride with tricyclohexylphosphine.
Final Assembly: Attachment of the dendritic ligand to the palladium complex in large reactors, followed by purification and encapsulation.
化学反応の分析
Types of Reactions
PCy3-Pd-G2 GT capsule is primarily used in:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Oxidation and Reduction Reactions: Facilitates selective oxidation and reduction processes.
Substitution Reactions: Involves nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Reagents: Aryl halides, boronic acids, alkynes, and various nucleophiles.
Conditions: Typically performed in organic solvents like toluene or DMF, under inert atmosphere (argon or nitrogen), and at elevated temperatures (50-150°C).
Major Products
Cross-Coupling Products: Biaryl compounds, styrenes, and substituted alkynes.
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Substitution Products: Aryl ethers, amines, and sulfides.
科学的研究の応用
Chemistry
Catalysis: Widely used as a catalyst in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules.
Drug Development: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Medicine
Diagnostic Tools: Employed in the development of diagnostic agents and imaging tools.
Therapeutics: Investigated for its potential in targeted drug delivery systems.
Industry
Fine Chemicals: Used in the production of fine chemicals and specialty chemicals.
Agriculture: Applied in the synthesis of agrochemicals and pesticides.
作用機序
The mechanism by which PCy3-Pd-G2 GT capsule exerts its effects involves:
Activation of Palladium Center: The palladium center is activated by the tricyclohexylphosphine ligand, enhancing its reactivity.
Coordination with Substrates: The dendritic ligand provides a sterically favorable environment for substrate coordination.
Catalytic Cycle: The compound undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the desired chemical transformations.
類似化合物との比較
Similar Compounds
PCy3-Pd-G1: A similar catalyst with a smaller dendritic ligand.
Pd(PPh3)4: A palladium catalyst with triphenylphosphine ligands.
PdCl2(dppf): A palladium catalyst with 1,1’-bis(diphenylphosphino)ferrocene ligands.
Uniqueness
Enhanced Stability: The dendritic ligand in PCy3-Pd-G2 GT capsule provides enhanced stability compared to smaller ligands.
Higher Efficiency: The tricyclohexylphosphine ligand offers higher catalytic efficiency due to its strong electron-donating properties.
Versatility: Suitable for a wide range of reactions and conditions, making it more versatile than some other palladium catalysts.
This compound stands out due to its unique combination of stability, efficiency, and versatility, making it a valuable tool in various scientific and industrial applications.
特性
分子式 |
C30H43ClNPPd |
|---|---|
分子量 |
590.5 g/mol |
IUPAC名 |
chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C12H10N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChIキー |
BDVFOJAMJCOYEQ-UHFFFAOYSA-M |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)




![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)
![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12058714.png)
![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)



![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)

